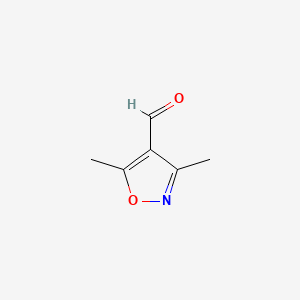

3,5-Dimethyl-4-Isoxazolecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYXKLCEILMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302520 | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54593-26-9 | |

| Record name | 54593-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyl-4-Isoxazolecarbaldehyde chemical properties

An In-depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Versatile Heterocyclic Building Block

This compound (CAS No. 54593-26-9) is a heterocyclic aldehyde that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Structurally, it features a stable five-membered isoxazole ring, substituted with two methyl groups at the 3- and 5-positions and a reactive carbaldehyde group at the 4-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for constructing more complex molecular architectures.[2] Its significance is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the isoxazole moiety often serves as a core structural motif in bioactive compounds.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a focused exploration of its role as a key pharmacophore in modern drug development, particularly in the realm of epigenetic modulation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 54593-26-9 | [1][4] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [4] |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 4-Formyl-3,5-dimethylisoxazole | [1] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 54-56 °C | [2][4] |

| Boiling Point | 235.8 °C at 760 mmHg | [2] |

| Density | 1.14 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO; slightly soluble in water. | [5] |

| SMILES | Cc1c(C=O)c(C)on1 | [1] |

Spectroscopic Profile: An Analytical Fingerprint

While a publicly available, verified full spectroscopic dataset for this specific intermediate is limited, its structure allows for a confident prediction of its key analytical signatures based on established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly characteristic. The most downfield signal would be the aldehyde proton (-CHO), appearing as a singlet in the δ 9.5-10.5 ppm region. The two methyl groups at the C3 and C5 positions of the isoxazole ring would appear as two distinct singlets, likely in the δ 2.0-3.0 ppm range.

-

¹³C NMR Spectroscopy : The carbon spectrum provides further confirmation of the structure. Key expected signals include the aldehyde carbonyl carbon at δ 185-195 ppm, the two substituted isoxazole ring carbons (C3 and C5) around δ 160-170 ppm, the formylated carbon (C4) at approximately δ 110-120 ppm, and the two methyl carbons in the upfield region of δ 10-20 ppm.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, sharp absorption band around 1690-1715 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. Additional peaks corresponding to C-H stretching of the methyl and aldehyde groups, as well as C=N and C-O stretching from the isoxazole ring, would also be present.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 125, corresponding to the molecular weight of the compound.

Synthesis: The Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[8] In this case, the substrate is the readily available 3,5-dimethylisoxazole.

The underlying mechanism involves two main stages. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then reacts with the electron-rich 4-position of the 3,5-dimethylisoxazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[8][11]

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[12]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and a thermometer, add N,N-dimethylformamide (DMF, 5 mL) and cool the flask to 0-5 °C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.5 mL) to the cooled DMF while stirring. Maintain the temperature below 10 °C. Continue stirring at 0-5 °C for 20 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Prepare a solution of 3,5-dimethylisoxazole (5 mmol) dissolved in a minimal amount of DMF (2 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, raise the temperature to 35 °C and allow the reaction to proceed for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add 10 mL of water. Adjust the pH to neutral (pH 7-8) using a 15% aqueous sodium hydroxide solution.

-

Workup: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.

-

Isolation and Purification: Cool the mixture to room temperature. A solid product should precipitate. Collect the crude product by filtration. The resulting solid can be purified by silica gel column chromatography to yield the pure this compound.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and the stability of the isoxazole core. The aldehyde can undergo a wide range of classical transformations, serving as an electrophilic partner for various nucleophiles. This allows for the elaboration of the C4 position into more complex functionalities, which is a cornerstone of its utility in building diverse molecular libraries for screening.

Key transformations include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid, another valuable synthetic intermediate.

-

Reduction: Reduction with agents like sodium borohydride yields the corresponding primary alcohol.

-

Condensation Reactions: It readily participates in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethyl isoxazoles.

These reactions demonstrate its role as a versatile branching point in a synthetic sequence, enabling the creation of a wide array of derivatives from a single, accessible precursor.

Caption: Key synthetic transformations starting from the title compound.

Application in Drug Discovery: A Potent Epigenetic Modulator

One of the most compelling applications of the 3,5-dimethylisoxazole scaffold, often introduced via the carbaldehyde or related intermediates, is in the development of inhibitors for bromodomain-containing proteins, particularly BRD4.[13] Bromodomains are epigenetic "reader" proteins that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key signaling event in transcriptional activation.[2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family and is a critical regulator of oncogenes like c-Myc. Its dysregulation is implicated in various cancers, making it a high-priority therapeutic target.[12][13]

Pioneering research has revealed that the 3,5-dimethylisoxazole moiety is a highly effective bioisostere for acetylated lysine.[14] X-ray crystallography studies have shown that the nitrogen atom of the isoxazole ring accepts a crucial hydrogen bond from a conserved asparagine residue (Asn140 in BRD4) within the KAc binding pocket.[14] This interaction mimics the way the carbonyl oxygen of the natural acetyl-lysine ligand binds, effectively blocking the reader function of the bromodomain.[2] The this compound serves as a foundational building block for synthesizing these potent and selective BRD4 inhibitors.

Caption: Isoxazole scaffold mimicking acetyl-lysine in BRD4 binding.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting. While some safety data sheets (SDS) classify it as non-hazardous under REGULATION (EC) No 1272/2008, standard laboratory precautions are essential.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists or if swallowed, seek medical attention.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the predictable reactivity of its aldehyde functional group, makes it an attractive starting material. Its most profound impact lies in its role as a foundational scaffold for a new class of epigenetic drugs targeting BET bromodomains. The ability of the isoxazole ring to act as a bioisosteric mimic of acetylated lysine highlights the subtle yet powerful design principles that drive modern drug discovery. For researchers in this field, a thorough understanding of this compound's properties and potential is essential for developing the next generation of targeted therapeutics.

References

- CymitQuimica. (n.d.). CAS 54593-26-9: this compound.

- Mol-Instincts. (n.d.). What is the synthesis method of this compound? - FAQ.

- MySkinRecipes. (n.d.). This compound.

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 3,5-Dimethylisoxazole-4-carboxaldehyde.

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from Chem-Station International Edition. Available at: [Link]

-

Bamborough, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(16), 7177–7185. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Solubility of Things. (n.d.). 3,5-dimethylisoxazole.

- Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid.

-

Wang, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1323-1333. Available at: [Link]

-

Albrecht, Ł., & Janecka, A. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938–2944. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.).

-

Albrecht, Ł., & Janecka, A. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PubMed. Available at: [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

ResearchGate. (2008). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Request PDF. Available at: [Link]

- ChemicalBook. (n.d.). This compound | 54593-26-9.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 54593-26-9 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

3,5-Dimethyl-4-Isoxazolecarbaldehyde CAS 54593-26-9

An In-Depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS 54593-26-9)

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical behavior, applications, and analytical characterization, offering field-proven insights beyond standard catalog data.

Core Compound Overview

This compound (CAS: 54593-26-9) is a substituted isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms.[1] Its structure is characterized by two methyl groups at positions 3 and 5 and a reactive aldehyde (carbaldehyde) group at position 4.[1] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.[1] It typically appears as a white to pale yellow powder or solid lump.[1]

The significance of this molecule lies in the combination of a stable, electron-withdrawing isoxazole ring and a synthetically versatile aldehyde group. The isoxazole moiety is a common feature in many pharmaceuticals, often acting as a bioisostere for other functional groups, while the aldehyde provides a reactive handle for a multitude of chemical transformations.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below. This data is essential for reaction planning, safety assessment, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 54593-26-9 | [2][3][4][5] |

| Molecular Formula | C₆H₇NO₂ | [1][2][6] |

| Molecular Weight | 125.13 g/mol | [2][6] |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [2] |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole | [1][2][7] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 54-56 °C | [6] |

| Boiling Point | 235.8 °C (at 760 mmHg, predicted) | [6] |

| Density | 1.14 g/cm³ (predicted) | [6] |

| SMILES | Cc1c(C=O)c(C)on1 | [1][2] |

| InChI Key | TVAYXKLCEILMEA-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.[8] This reaction introduces the aldehyde group onto the electron-rich C4 position of the isoxazole ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent. The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the heterocyclic ring, and subsequent hydrolysis yields the aldehyde product. The choice of 3,5-dimethylisoxazole as the substrate is critical; the two methyl groups act as electron-donating groups, activating the C4 position for electrophilic substitution.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures.[8]

Materials:

-

3,5-Dimethylisoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

15% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (approx. 10 volumes relative to POCl₃). Cool the flask to 0-5°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 20-30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.[8]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35°C for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding cold water.[8] Adjust the pH to ~7-8 using a 15% aqueous NaOH solution.[8]

-

Heat the neutralized mixture to reflux for 20-30 minutes to ensure complete hydrolysis of the intermediate iminium salt to the final aldehyde.[8]

-

Isolation: Cool the mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography to yield the pure this compound.[8]

Synthesis and Purification Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Common synthetic routes from the title compound.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is itself a valuable building block, notably used in the development of histamine H3 receptor antagonists for potential antidepressant therapies. [9]* Reductive Amination: Reaction with a primary or secondary amine followed by reduction with a mild hydride reagent (e.g., sodium cyanoborohydride) provides access to a diverse library of secondary and tertiary amines.

-

Reduction: The aldehyde can be reduced to 3,5-dimethyl-4-(hydroxymethyl)isoxazole using reducing agents like sodium borohydride.

-

Carbonyl Additions: The aldehyde readily participates in reactions like the Wittig reaction to form alkenes, or with Grignard reagents to form secondary alcohols.

Applications in Research and Development

The primary value of this compound is as a key intermediate in the synthesis of bioactive molecules. [1][6]

-

Pharmaceuticals: It is a crucial precursor in the synthesis of certain sulfonamide antibiotics, such as sulfisoxazole. [6]The isoxazole ring is a key pharmacophore in these drugs. Its derivatives are also central to modern drug discovery programs, including the synthesis of potent and CNS-penetrable histamine H3 (H3R) receptor antagonists. [9]* Agrochemicals: The isoxazole scaffold is present in various herbicides and fungicides. The reactivity of the aldehyde group allows for its incorporation into more complex agrochemical candidates. [1]* Materials Science: Heterocyclic aldehydes are used in the synthesis of dyes, polymers, and other functional materials. [1]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectroscopic signatures for this compound.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ ~9.8-10.2 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded. δ ~2.6 ppm (s, 3H): Methyl protons at C5. δ ~2.4 ppm (s, 3H): Methyl protons at C3. |

| ¹³C NMR | δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O). δ ~160-170 ppm: Quaternary isoxazole carbons (C3 and C5). δ ~110-120 ppm: Quaternary isoxazole carbon (C4). δ ~10-15 ppm: Methyl carbons (-CH₃). |

| IR (Infrared) | ~1690-1710 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde. ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Fermi doublets characteristic of the aldehyde C-H stretch. ~2900-3000 cm⁻¹ (medium): C-H stretches of the methyl groups. ~1550-1600 cm⁻¹ (variable): C=N and C=C stretching of the isoxazole ring. |

| MS (Mass Spec) | m/z 125: Molecular ion peak [M]⁺. m/z 96: Loss of the formyl group (-CHO). m/z 110: Loss of a methyl group (-CH₃). |

Safety, Handling, and Storage

Safety Profile: While some safety data sheets classify this compound as non-hazardous under REGULATION (EC) No 1272/2008, others indicate potential hazards. [10]One source reports GHS hazard statements for skin irritation (H315). [7]It is imperative to treat this chemical with appropriate caution and consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Some suppliers recommend storage under an inert gas atmosphere to prevent potential oxidation of the aldehyde. [10]

References

-

What is the synthesis method of this compound? LookChem.[Link]

-

Safety Data Sheet. PCW.[Link]

-

This compound. MySkinRecipes.[Link]

-

Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid... as histamine H(3) receptor antagonist for the treatment of depression. PubMed.[Link]

Sources

- 1. CAS 54593-26-9: this compound [cymitquimica.com]

- 2. CAS RN 54593-26-9 | Fisher Scientific [fishersci.com]

- 3. 54593-26-9 Cas No. | 3,5-Dimethylisoxazole-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. 3,5-Dimethylisoxazole-4-carboxaldehyde | 54593-26-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-Isoxazolecarbaldehyde

Section 1: Introduction and Strategic Importance

3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is a heterocyclic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structural architecture, featuring a stable isoxazole ring functionalized with an aldehyde group, makes it a versatile building block for more complex molecules.[1][2] This compound is of significant interest to researchers and drug development professionals, primarily as a key precursor in the synthesis of various pharmaceuticals, notably sulfonamide antibiotics, and agrochemicals.[1][2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions, which are fundamental in the construction of diverse molecular scaffolds.[2]

Understanding the core physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its effective and safe utilization in research and manufacturing. These properties govern critical process parameters such as reaction conditions, solvent selection, purification strategies, and storage protocols. This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound, supported by established analytical methodologies.

Section 2: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. The following table summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [3][4] |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole | [1][4][5] |

| CAS Number | 54593-26-9 | [1][2][6][7] |

| Molecular Formula | C₆H₇NO₂ | [1][2][5][6] |

| Molecular Weight | 125.13 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline powder or solid lump.[1] | [1] |

| Physical Form | Solid at room temperature. | [1][4] |

| Melting Point | 54-56 °C | [2][5][8] |

| Boiling Point | 235.8 °C (at 760 mmHg) | [2] |

| Density | 1.14 g/cm³ (Predicted) | [2][5] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO.[9] | [9] |

Section 3: Spectroscopic Profile (Expected)

While extensive, peer-reviewed spectral data for this compound is not broadly published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key signals would include:

-

Two distinct singlets in the aliphatic region (approx. δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at the C3 and C5 positions of the isoxazole ring.

-

A sharp singlet in the highly deshielded region (approx. δ 9.5-10.5 ppm), which is characteristic of the aldehyde proton (-CHO).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the proton data for structural confirmation:

-

Two signals in the upfield region for the two methyl carbons.

-

Signals corresponding to the three carbons of the isoxazole ring.

-

A significantly downfield signal (approx. δ 185-200 ppm) characteristic of the aldehyde carbonyl carbon.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups present:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹, indicative of the C=O (carbonyl) stretch of the aromatic aldehyde.

-

C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹.

-

Characteristic stretching vibrations for the C=N and C-O bonds within the isoxazole ring, typically found in the 1400-1650 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, approximately 125.13.[10]

Section 4: Experimental Protocols for Physical Property Determination

The trustworthiness of any physical data relies on the robustness of the methodology used for its determination. The following section details standardized protocols for measuring key physical properties.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 1 °C) suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁-T₂.

Protocol: Qualitative Solubility Assessment

Causality: Solubility dictates the choice of solvents for reactions, recrystallization (purification), and formulation. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a panel of test solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane).

-

Sample Dispensing: Add approximately 10 mg of this compound to a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add the selected solvent dropwise, up to a volume of 1 mL. Agitate the mixture (e.g., using a vortex mixer) after each addition.

-

Observation: Observe the sample after each addition. Record the solvent and the approximate volume required to fully dissolve the solid.

-

Classification: Classify the solubility based on the observations:

-

Soluble: Dissolves completely in < 1 mL of solvent.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Section 5: Workflow Visualization

To contextualize the determination of these physical properties within a typical research workflow, the following diagram illustrates the logical progression from a synthesized compound to its full characterization.

Sources

- 1. CAS 54593-26-9: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 54593-26-9 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3,5-dimethyl-4-isoxazolecarbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its molecular architecture, physicochemical properties, a validated synthetic protocol, and its significant role as a precursor to bioactive molecules, most notably sulfonamide antibiotics. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this versatile intermediate.

Molecular Structure and Physicochemical Profile

This compound is an organic compound featuring a five-membered isoxazole ring, which is a heterocycle containing both nitrogen and oxygen atoms.[1] This core structure is substituted with two methyl groups at positions 3 and 5, and a reactive aldehyde (carbaldehyde) group at the 4-position.[2] The presence of the aldehyde functional group makes it a valuable synthon for a variety of chemical transformations, including oxidations and nucleophilic additions, which are fundamental in the construction of more complex molecular frameworks.[2]

The isoxazole moiety itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds, demonstrating anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its stability and capacity for diverse chemical modifications make it an attractive scaffold in drug design.[4]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][5] |

| Molecular Weight | 125.13 g/mol | [5] |

| CAS Number | 54593-26-9 | [1] |

| Appearance | White to almost white powder or lump | [2] |

| Melting Point | 54-56 °C | [5] |

| Boiling Point | 235.8 °C at 760 mmHg | [5] |

| Density | 1.14 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water. | [6] |

| XLogP3 | 0.6 | [7] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] In this specific application, 3,5-dimethylisoxazole serves as the electron-rich heterocycle.

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[10] This electrophilic species then attacks the isoxazole ring, leading to the formation of an iminium ion intermediate, which upon hydrolysis, yields the final aldehyde product.[8]

The choice of the Vilsmeier-Haack reaction is strategic; it is a mild and effective method for introducing a formyl group onto activated ring systems and is widely applicable to various heterocyclic compounds.[11]

Below is a diagram illustrating the mechanism of the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Validated Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[1]

Materials:

-

3,5-dimethylisoxazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

15% Sodium hydroxide solution

-

Ice

-

Water

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL three-necked flask equipped with a stirrer and a dropping funnel, add 7.0 mL of N,N-dimethylformamide and cool the flask to 0-5°C using an ice bath.

-

Slowly add 1.0 mL of phosphorus oxychloride to the cooled DMF while stirring. Continue stirring for 20 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Prepare a solution of 1.9 g (10 mmol) of 3,5-dimethylisoxazole dissolved in 3.0 mL of N,N-dimethylformamide.

-

Add the 3,5-dimethylisoxazole solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture with ice water and quench by adding 10 mL of water.

-

Neutralize the mixture by adjusting the pH with a 15% sodium hydroxide solution.

-

Reflux the neutralized mixture for 20 minutes.

-

After cooling, a white solid should precipitate.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Application in Drug Development: The Case of Sulfisoxazole

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[5] Its most notable application is in the production of sulfonamide antibiotics, such as sulfisoxazole.

The Role of the Isoxazole Ring in Bioactivity

The isoxazole ring is a bioisostere for other functional groups and can enhance a molecule's pharmacokinetic profile, increase efficacy, and reduce toxicity.[4] Its unique electronic properties and ability to form various non-covalent interactions with biological targets make it a valuable scaffold in medicinal chemistry.[4][12] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3]

Sulfisoxazole: Mechanism of Action

Sulfisoxazole is a sulfonamide antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria.[13] Its mechanism of action is a classic example of competitive inhibition.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthetase.[13][14]

Sulfisoxazole is a structural analog of PABA. It competitively inhibits dihydropteroate synthetase, thereby blocking the synthesis of dihydrofolic acid.[13] This disruption of the folic acid synthesis pathway prevents the production of essential purines and pyrimidines, which are necessary for DNA synthesis and cell growth, ultimately leading to a bacteriostatic effect.[13]

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aldehydic proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Methyl protons (-CH₃): Two distinct singlets, each integrating to 3H, likely in the range of δ 2.0-2.8 ppm. The exact chemical shifts would be influenced by their position on the isoxazole ring.

¹³C NMR:

-

Aldehydic carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm.

-

Isoxazole ring carbons: Signals for the quaternary carbons (C3, C4, C5) would be expected in the aromatic/heteroaromatic region (δ 110-170 ppm).

-

Methyl carbons (-CH₃): Signals in the upfield region, likely around δ 10-20 ppm.

IR Spectroscopy:

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[15]

-

C=N and C=C stretching (isoxazole ring): Bands in the region of 1650-1450 cm⁻¹.

-

C-H stretching (methyl groups): Bands just below 3000 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of CO, methyl groups, and cleavage of the isoxazole ring.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Avoid contact with skin, eyes, and clothing. Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation.[]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group and the inherent stability and bioactivity of the isoxazole core, makes it an invaluable building block for the development of novel therapeutics. A thorough understanding of its properties and synthesis is crucial for researchers and scientists working at the forefront of drug discovery.

References

-

PubChem. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Patsnap Synapse. What is the mechanism of Sulfamethoxazole? [Link]

-

PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]

-

Bohrium. The recent progress of isoxazole in medicinal chemistry. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

YouTube. Sulfamethoxazole and Trimethoprim - Mechanism of Action. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Solubility of Things. 3,5-dimethylisoxazole. [Link]

-

Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. [Link]

-

Journal of Chemical and Pharmaceutical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636. [Link]

-

NIST WebBook. 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]

-

Cheméo. Chemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Infrared Spectra of final compound (C). [Link]

-

Chegg.com. Solved Interpret this IR spectrum for 3-5 dimethylisoxazole. [Link]

-

NIST WebBook. 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222. [Link]

-

PubChem. 3,5-Dimethylisoxazole | C5H7NO | CID 9312. [Link]

-

Chem-Station. What is the synthesis method of this compound? - FAQ. [Link]

-

GSRS. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. [Link]

-

PubMed. Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate Derivatives. [Link]

-

ResearchGate. The crystal structure of a trisisoxazole compound: 3-(3Methyl5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. [Link]

-

PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. This compound [myskinrecipes.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. nbinno.com [nbinno.com]

- 13. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde from 3,5-dimethylisoxazole

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde from 3,5-Dimethylisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its isoxazole core, decorated with reactive methyl and aldehyde functionalities, serves as a versatile scaffold for the development of novel pharmaceutical agents and agrochemicals.[2][3][4] This guide provides a comprehensive exploration of the predominant synthetic route to this valuable intermediate: the electrophilic formylation of 3,5-dimethylisoxazole. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, present detailed, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting.

Strategic Overview: The Formylation of 3,5-Dimethylisoxazole

The synthesis of this compound hinges on the introduction of a formyl group (-CHO) onto the C4 position of the 3,5-dimethylisoxazole ring. The isoxazole ring, while aromatic, exhibits distinct electronic properties that govern its reactivity. The C4 position is the most electron-rich and sterically accessible site, making it the prime target for electrophilic aromatic substitution (SEAr).[5]

While several formylation methods exist in the organic chemist's toolkit, the Vilsmeier-Haack reaction stands out as the most efficient, scalable, and widely documented method for this specific transformation.[6][7] It utilizes a mild and selective electrophile, the Vilsmeier reagent, generated in situ from common laboratory reagents.

An alternative, though less common, strategy involves directed ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8][9] This pathway requires stringent anhydrous conditions and careful control of organometallic intermediates. For the synthesis of this compound, the Vilsmeier-Haack approach offers superior practicality and is the focus of this guide.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11][12] The reaction proceeds through a well-defined, multi-step mechanism. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues.

Step 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[13][14] This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[10][11]

The choice of POCl₃ is strategic; it is an inexpensive, effective dehydrating and activating agent that readily reacts with the amide oxygen of DMF. The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic formation of the reagent and prevent its decomposition.

Caption: Formation of the electrophilic Vilsmeier reagent.

Step 2: Electrophilic Aromatic Substitution and Hydrolysis

Once formed, the Vilsmeier reagent is attacked by the electron-rich C4 position of 3,5-dimethylisoxazole. This is the rate-determining step and results in the formation of a cationic intermediate (a σ-complex or arenium ion), temporarily disrupting the aromaticity of the isoxazole ring.[5][15]

A base (such as DMF or the chloride anion) then abstracts the proton from the C4 position, restoring aromaticity and yielding a stable iminium salt. This salt is the direct precursor to the final aldehyde.

The final step is a crucial hydrolysis, typically achieved by adding water or an aqueous base during the reaction workup. The iminium salt is readily hydrolyzed to yield this compound and dimethylamine. The workup often involves neutralization and heating (reflux) to ensure complete hydrolysis of the stable iminium intermediate.[6]

Caption: Overall mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of this compound, synthesized from established literature procedures.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,5-Dimethylisoxazole | 97.12 | 1.9 g | ~19.6 | Starting material.[16] |

| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 mL | - | Reagent and solvent. |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL | ~10.9 | Activating agent. |

| Water (H₂O) | 18.02 | As needed | - | For quenching and hydrolysis. |

| 15% Sodium Hydroxide (aq) | 40.00 | As needed | - | For neutralization and hydrolysis. |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |

| Brine | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent. |

| Silica Gel | - | As needed | - | For column chromatography. |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 7.0 mL of N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-water bath.

-

Activation: Slowly add 1.0 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 20 minutes. A thick, white slurry of the Vilsmeier reagent may form.

-

Electrophilic Attack: Dissolve 1.9 g of 3,5-dimethylisoxazole in 3.0 mL of DMF. Add this solution dropwise to the Vilsmeier reagent slurry, again maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 35 °C. Stir at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Hydrolysis: Cool the reaction mixture back down in an ice-water bath. Carefully and slowly add 10 mL of cold water to quench the reaction.

-

Neutralization and Hydrolysis (cont.): Adjust the pH of the mixture to neutral (~pH 7-8) by slowly adding a 15% aqueous solution of sodium hydroxide. This step can be exothermic.

-

Completion of Hydrolysis: Heat the neutralized mixture to reflux and maintain for 20-30 minutes to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

-

Isolation: Cool the mixture to room temperature. A white solid product may precipitate. If so, collect the solid by vacuum filtration. If not, or for maximizing recovery, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield the pure product.[6]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Data and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 54593-26-9 | [6][17] |

| Molecular Formula | C₆H₇NO₂ | [2][6] |

| Molecular Weight | 125.13 g/mol | [6] |

| Appearance | White to off-white solid/powder | [2][6] |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde | [2][17] |

Troubleshooting and Scientific Rationale

| Issue | Potential Cause(s) | Rationale & Solution |

| Low or No Yield | 1. Inactive Vilsmeier reagent. 2. Incomplete reaction. 3. Incomplete hydrolysis. | 1. POCl₃ can degrade with moisture. Use a fresh bottle or freshly distilled reagent. Ensure DMF is anhydrous. 2. The isoxazole ring is only moderately activated. Ensure reaction temperature (35 °C) and time (1 hr) are sufficient. Monitor by TLC. 3. The iminium salt can be stable. The reflux step after neutralization is critical for driving the hydrolysis to completion. Ensure pH is neutral-to-slightly basic before heating. |

| Dark-colored Reaction Mixture | Decomposition of reagents or product at elevated temperatures. | Maintain strict temperature control, especially during the exothermic addition of POCl₃ and the subsequent addition of the isoxazole. Overheating can lead to polymerization and side reactions. |

| Difficult Purification | Presence of unhydrolyzed iminium salt or residual DMF. | Ensure the hydrolysis step (reflux) is complete. During workup, wash the organic extracts thoroughly with water to remove the highly polar DMF. |

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective . Its operational simplicity, use of readily available reagents, and scalability make it the preferred industrial and laboratory method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and careful control over key experimental parameters—such as temperature, stoichiometry, and hydrolysis conditions—are paramount to achieving high yields and purity. The resulting aldehyde is a critical intermediate, providing a gateway to a diverse range of more complex molecules for applications in drug discovery and materials science.

References

- Vertex AI Search Result. What is the synthesis method of this compound?

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]

-

Chemistry Stack Exchange. What is the mechanism of formation of novel steroidal isoxazolidinone derivatives under Vilsmeier–Haack conditions? Available from: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

ACS Sustainable Chemistry & Engineering. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

-

Solubility of Things. 3,5-dimethylisoxazole. Available from: [Link]

-

ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available from: [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available from: [Link]

-

Common Organic Chemistry. Formylation - Lithiation. Available from: [Link]

-

PubChem. 3,5-Dimethylisoxazole. Available from: [Link]

-

ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]

-

Scribd. Synthesis of 3,5-Dimethylisoxazole. Available from: [Link]

-

Chemistry LibreTexts. 14.2: Examples of electrophilic aromatic substitution. Available from: [Link]

-

YouTube. CHEM 335 Lecture 11-3-25. Covering substituent effects on electrophilic aromatic substitution. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Available from: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 54593-26-9: this compound [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

A Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Synthesis, Properties, and Applications in Chemical Research

Introduction: The Versatility of a Heterocyclic Aldehyde

In the landscape of synthetic organic chemistry, heterocyclic compounds form the bedrock of many functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the isoxazole scaffold is a privileged structure due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. 3,5-Dimethyl-4-Isoxazolecarbaldehyde is a prominent derivative that serves as a highly versatile and valuable building block. Its structure, featuring a stable isoxazole ring functionalized with a reactive aldehyde group, makes it a crucial intermediate for constructing more complex molecular architectures.[1][2]

This guide provides an in-depth examination of this compound, covering its fundamental properties, a detailed synthesis protocol with mechanistic insights, its chemical reactivity, and its significant applications in the fields of medicinal chemistry and agrochemical development.

PART 1: Nomenclature and Core Identifiers

The unambiguous identification of a chemical compound is critical for reproducible research. The IUPAC name for this compound is 3,5-dimethyl-1,2-oxazole-4-carbaldehyde .[3][4] However, it is widely known by several synonyms in commercial and academic literature.

| Identifier | Value | Reference(s) |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [3][4] |

| Common Name | This compound | [1][5] |

| CAS Number | 54593-26-9 | [1][5][6] |

| Molecular Formula | C₆H₇NO₂ | [4][5] |

| Molecular Weight | 125.13 g/mol | [5][6][7] |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole, AKOS PAO-1553 | [1][6][8][9] |

PART 2: Physicochemical Properties

Understanding the physical properties of a reagent is paramount for its proper handling, storage, and application in chemical reactions. This compound is typically a white to pale yellow solid, a form that is convenient for weighing and dispensing in a laboratory setting.[1][7]

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or lump; colorless to pale yellow solid | [1][6][7] |

| Melting Point | 54-56 °C | [2][6] |

| Boiling Point | 235.8 °C at 760 mmHg | [2] |

| Density | ~1.14 g/cm³ (Predicted) | [2][6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6] |

PART 3: Synthesis Methodology via Vilsmeier-Haack Formylation

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings.

3.1: Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction is the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphorus oxychloride, POCl₃). The 3,5-dimethylisoxazole ring is sufficiently electron-rich to be attacked by this electrophile at the C4 position, which is sterically accessible and electronically activated by the two methyl groups. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and reliably generate the necessary electrophile under mild conditions.

3.2: Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound.[5]

Self-Validation and Safety: Each step is designed to control the reaction's thermodynamics and kinetics. Temperature control is critical during the formation of the Vilsmeier reagent, which is highly exothermic. The final reflux step ensures the complete hydrolysis of the iminium intermediate to the desired aldehyde. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Procedure:

-

Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 7.0 mL of N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0-5°C. Slowly add 1.0 mL of phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 20 minutes at 0-5°C. The formation of the electrophilic Vilsmeier reagent will occur.

-

Substrate Addition: Prepare a solution of 1.9 g (10 mmol) of 3,5-dimethylisoxazole in 3.0 mL of DMF. Add this solution dropwise to the reaction flask, again maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Raise the temperature to 35°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis and Neutralization: Cool the flask in an ice-water bath and carefully add 10 mL of water. Adjust the pH to approximately 8-9 using a 15-30% aqueous sodium hydroxide (NaOH) solution.

-

Work-up: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis. After cooling to room temperature, a white solid should precipitate.

-

Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from methanol or by silica gel column chromatography to yield the pure this compound.[5]

3.3: Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

PART 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its aldehyde functional group. This group is an electrophilic center, making it susceptible to nucleophilic attack, and it can also be readily oxidized.[1] This dual reactivity allows it to serve as a linchpin for a wide array of chemical transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid, a valuable building block in its own right.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a diverse library of secondary and tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into various vinyl-substituted isoxazoles.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel-type reactions, or with amines to form imines (Schiff bases).

This versatility makes it an ideal starting material for generating molecular diversity from a single, stable core, a strategy frequently employed in drug discovery programs.

Caption: Reactivity hub of the title compound.

PART 5: Applications in Drug Discovery and Agrochemicals

The 3,5-dimethylisoxazole core is a cornerstone in medicinal chemistry. Its incorporation into a molecule can enhance pharmacokinetic properties and provide a rigid scaffold for orienting other functional groups toward biological targets.

-

Pharmaceutical Intermediate: this compound is a documented key intermediate in the synthesis of pharmaceuticals.[1][2][7] A notable example is its use in the production of sulfonamide antibiotics, such as sulfisoxazole.[2] The aldehyde allows for the construction of the side chain necessary for the drug's activity.

-

Agrochemical Synthesis: The stability and biological activity of the isoxazole ring also make it a valuable component in the development of novel agrochemicals, such as herbicides and fungicides.[1][10]

-

Scaffold for Bioactive Molecules: The compound serves as a precursor for developing novel therapeutic agents.[7] The isoxazole moiety is found in a wide range of drugs targeting different diseases, and derivatives of this aldehyde are constantly being explored for new biological activities. For instance, other substituted isoxazoles and related pyrazoles have shown promise as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory diseases like asthma and COPD.[11]

Conclusion

This compound is more than just a simple chemical; it is a powerful tool for chemical innovation. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its aldehyde group, establishes it as an indispensable building block for researchers. For professionals in drug development and agrochemical research, this compound provides a reliable and efficient starting point for the synthesis of complex, high-value molecules, enabling the exploration of new chemical space and the creation of novel bioactive compounds.

References

-

This compound cas no.54593-26-9. Shanghai Minstar Chemical Co., Ltd. [Link]

-

3, 5-Dimethylisoxazole-4-carboxaldehyde, min 97%, 1 gram. CP Lab Safety. [Link]

-

This compound. MySkinRecipes. [Link]

-

3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636. PubChem. [Link]

-

Product information, 3,5-Dimethylisoxazole-4-carboxaldehyde. P&S Chemicals. [Link]

-

Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

-

3,5-dimethylisoxazole-4-carboxylic acid. Stenutz. [Link]

- WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.

-

Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. [Link]

Sources

- 1. CAS 54593-26-9: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. H61912.14 [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. pschemicals.com [pschemicals.com]

- 10. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dimethyl-4-Isoxazolecarbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents qualitative solubility information, and offers a detailed experimental protocol for quantitative determination.

Introduction: The Significance of Solubility in Drug Development

This compound (C₆H₇NO₂) is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carbaldehyde functional group.[2][3] Its molecular structure is a cornerstone in the synthesis of a variety of pharmaceutical agents, including sulfonamide antibiotics.[1] Understanding the solubility of this intermediate in organic solvents is paramount for several critical aspects of drug development, including:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. Selecting an appropriate solvent in which this compound is sufficiently soluble allows for optimal molecular interaction and reaction rates.

-

Purification: Techniques such as recrystallization are dependent on the differential solubility of a compound in a solvent at varying temperatures. A solvent that readily dissolves the compound at an elevated temperature but shows limited solubility at lower temperatures is ideal for purification. The synthesis of this compound often involves a final recrystallization step, for which solvent selection is crucial.[4]

-

Formulation: For preclinical and clinical studies, the ability to formulate a compound in a suitable vehicle is essential. Knowledge of its solubility in various organic solvents can aid in the development of appropriate formulations for in vitro and in vivo testing.

-

Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [2][3] |

| Molecular Weight | 125.13 g/mol | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 235.8 °C at 760 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Appearance | White to off-white solid | [5] |

Theoretical Framework for Solubility